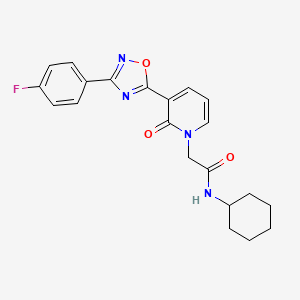

N-cyclohexyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Description

N-cyclohexyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a synthetic small molecule characterized by a pyridin-2-one (2-oxopyridin-1(2H)-yl) core substituted with a 1,2,4-oxadiazole ring bearing a 4-fluorophenyl group. The compound’s structure includes an acetamide linker connected to a cyclohexyl group, which enhances lipophilicity and may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

N-cyclohexyl-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O3/c22-15-10-8-14(9-11-15)19-24-20(29-25-19)17-7-4-12-26(21(17)28)13-18(27)23-16-5-2-1-3-6-16/h4,7-12,16H,1-3,5-6,13H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZZYCZBXXWLGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclohexyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of heterocyclic compounds, characterized by a pyridine ring fused with an oxadiazole ring. Its structure includes:

- Cyclohexyl group : Enhances lipophilicity and may improve membrane permeability.

- Oxadiazole moiety : Known for its biological activity, particularly in anti-inflammatory and anti-cancer applications.

- Pyridine ring : Often associated with various pharmacological properties.

Synthesis

The synthesis of N-cyclohexyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide typically involves several steps:

- Formation of the oxadiazole ring : Cyclization of hydrazides with carboxylic acids.

- Pyridine ring construction : Reaction with pyridine derivatives.

- Substitution reactions : Introduction of cyclohexyl and fluorophenyl groups through nucleophilic substitutions.

- Acetylation : Final step to incorporate the acetamide group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The oxadiazole and pyridine rings facilitate hydrogen bonding and π-π interactions crucial for binding affinity. The presence of the methoxyphenyl group can enhance specificity towards certain biological targets.

Pharmacological Applications

Research indicates that N-cyclohexyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide may exhibit:

- Anti-inflammatory properties : Potential modulation of inflammatory pathways via purinergic signaling mechanisms .

- Anticancer activity : Preliminary studies suggest efficacy against various cancer cell lines through mechanisms involving apoptosis induction and inhibition of cell proliferation .

Case Studies and Research Findings

A review of recent literature highlights several key findings related to the biological activity of similar compounds:

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound is being investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. The oxadiazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which are crucial for biological activity. Preliminary studies have suggested that derivatives of this compound may exhibit antiviral properties, particularly against viruses like Zika virus (ZIKV) by targeting the NS5 RNA-dependent RNA polymerase .

Table 1: Antiviral Activity of Related Compounds

| Compound | Target | EC50 (µM) | CC50 (µM) | SI |

|---|---|---|---|---|

| 4w | ZIKV NS5 RdRp | 8.84 | 100 | 11.3 |

| 4j | ZIKV NS5 RdRp | 5.00 | 80 | 16.0 |

| 4n | ZIKV NS5 RdRp | 6.50 | 90 | 13.8 |

Materials Science

Advanced Materials Development

The heterocyclic structure of N-cyclohexyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide makes it a candidate for developing advanced materials such as organic semiconductors. Its unique electronic properties can be harnessed in optoelectronic devices, enhancing their performance and efficiency.

Biological Studies

Biological Pathway Probes

This compound can serve as a probe to study biological pathways due to its ability to interact with various biomolecules. Its structural features allow it to bind selectively to enzymes or receptors, modulating their activity and providing insights into metabolic processes.

Chemical Synthesis

Synthetic Applications

N-cyclohexyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide can also be utilized in synthetic organic chemistry as an intermediate for synthesizing other complex compounds. Its multi-step synthesis typically involves cyclization reactions and nucleophilic substitutions, which can be optimized for high yield and purity.

Case Studies

Case Study 1: Antiviral Activity Against ZIKV

In a study examining the antiviral activity of various compounds against ZIKV, N-cyclohexyl derivatives showed promising results in inhibiting viral replication through specific binding to the NS5 polymerase . This highlights the therapeutic potential of this compound class in treating viral infections.

Case Study 2: Material Properties Assessment

Research on the material properties of oxadiazole-containing compounds has indicated that they possess favorable electronic characteristics suitable for applications in organic electronics . The findings suggest that modifications to the cyclohexyl group can enhance the material's conductivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several β1i subunit inhibitors studied in , which employ pyridin-2-one and amide frameworks. Below is a comparative analysis with key analogues:

| Compound | Structure | Key Features | Ki (β1i) | Selectivity |

|---|---|---|---|---|

| Target Compound | N-cyclohexyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide | 1,2,4-Oxadiazole with 4-FPh; cyclohexyl-acetamide | Not reported | Likely moderate (inferred from MD studies) |

| Compound 1 (N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide) | Propanamide linker, benzyl group | Low micromolar | High for β1i over β5i | |

| Compound 2 (N-benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide) | Acetamide linker, benzyl group | Submicromolar | Moderate | |

| Compound 3 (N-cyclohexyl-3-(2-oxopyridin-1(2H)-yl)propanamide) | Propanamide linker, cyclohexyl group | Micromolar | Low | |

| Compound 5 ((S)-2-(2-oxopyridin-1(2H)-yl)-N,4-diphenylbutanamide) | Bulky diphenyl groups | Submicromolar | High |

Key Observations:

The 4-fluorophenyl group may enhance π-π stacking with aromatic residues (e.g., Phe31), similar to benzyl groups in Compounds 1 and 2. However, the fluorinated aryl group could improve metabolic stability compared to non-fluorinated analogues. The cyclohexyl-acetamide linker likely contributes to hydrophobic interactions within the binding pocket, as seen in Compound 3, but the shorter acetamide chain (vs.

Selectivity Trends: Compounds with bulkier substituents (e.g., Compound 5) exhibit higher selectivity due to steric exclusion from non-target subunits. The target compound’s cyclohexyl group may confer moderate selectivity, though less than diphenyl groups in Compound 3.

Molecular Dynamics (MD) Insights: highlights that flipped orientations of the pyridin-2-one core and interactions with Phe31/Lys33 are critical for β1i inhibition. The target compound’s oxadiazole ring may stabilize such flipped conformations, as seen in Compound 1’s binding pose .

Pharmacokinetic Considerations:

- The fluorophenyl-oxadiazole motif could reduce CYP-mediated metabolism, as fluorination often blocks oxidative degradation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.